molecular formula C10H16F3NO3 B13344960 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B13344960
M. Wt: 255.23 g/mol
InChI Key: OBSFSWARWUESMF-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative is reacted with methoxymethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)pyrrolidine-1-carboxylic acid
  • 4-(Trifluoromethyl)pyrrolidine-1-carboxylic acid
  • 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine

Uniqueness

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is unique due to the simultaneous presence of both methoxymethyl and trifluoromethyl groups on the pyrrolidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C10H16F3NO3/c1-17-6-7-4-14(3-2-9(15)16)5-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

OBSFSWARWUESMF-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)CCC(=O)O

Origin of Product

United States

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